Gdp-2FMan

Description

Properties

CAS No. |

67341-46-2 |

|---|---|

Molecular Formula |

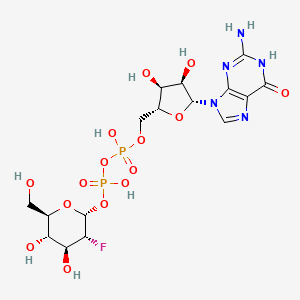

C16H24FN5O15P2 |

Molecular Weight |

607.3 g/mol |

IUPAC Name |

[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5S,6R)-3-fluoro-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate |

InChI |

InChI=1S/C16H24FN5O15P2/c17-6-10(26)8(24)4(1-23)35-15(6)36-39(31,32)37-38(29,30)33-2-5-9(25)11(27)14(34-5)22-3-19-7-12(22)20-16(18)21-13(7)28/h3-6,8-11,14-15,23-27H,1-2H2,(H,29,30)(H,31,32)(H3,18,20,21,28)/t4-,5-,6-,8-,9-,10-,11-,14-,15-/m1/s1 |

InChI Key |

XCTFCJLBVWFRGN-MZLYXUEVSA-N |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)F)O)O)N=C(NC2=O)N |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OC4C(C(C(C(O4)CO)O)O)F)O)O)N=C(NC2=O)N |

Origin of Product |

United States |

Synthesis and Derivatization Strategies for Gdp 2fman

Enzymatic Synthesis Approaches for Guanosine (B1672433) Diphosphate (B83284) Sugars

Enzymatic synthesis offers a highly selective route to nucleotide sugars, overcoming challenges associated with chemical synthesis, such as the need for protecting groups and potential issues with stereo- and regioselectivity nih.govtaylorfrancis.com. The fundamental enzymatic pathway for creating guanosine diphosphate sugars involves the coupling of a guanosine triphosphate (GTP) molecule with a mannose-1-phosphate derivative, a reaction typically catalyzed by a mannose-1-phosphate guanylyltransferase (also known as GDP-mannose pyrophosphorylase) wikipedia.orgwikipedia.orgwikipedia.orgnih.govqmul.ac.ukgenome.jpgenome.jp.

For the enzymatic synthesis of GDP-2FMan, the natural substrate mannose-1-phosphate is replaced with 2-deoxy-2-fluoro-mannose-1-phosphate. This requires the identifying or engineering of enzymes, particularly guanylyltransferases, that can efficiently recognize and utilize this modified sugar phosphate (B84403) as a substrate.

A typical multi-enzyme cascade for GDP-sugar synthesis might involve enzymes that sequentially convert a monosaccharide into its activated nucleotide form. For instance, a cascade could include a kinase to phosphorylate the sugar, a mutase to convert the sugar-6-phosphate to sugar-1-phosphate, and finally, a nucleotidyltransferase to catalyze the formation of the nucleotide sugar from the sugar-1-phosphate and a nucleoside triphosphate nih.govnih.govgoogle.com. The inclusion of an inorganic pyrophosphatase is common to hydrolyze the pyrophosphate byproduct, thereby driving the reaction towards product formation nih.gov.

Applying this cascade approach to this compound synthesis necessitates the use of enzymes that exhibit sufficient substrate promiscuity or are specifically adapted to handle 2-deoxy-2-fluoro-mannose and its phosphorylated intermediates. Research into the substrate scope of enzymes involved in GDP-mannose biosynthesis is ongoing to facilitate the design of efficient cascades for modified analogues acs.org. While direct examples of multi-enzyme cascades specifically for this compound were not prominently found, the principles established for other nucleotide sugars, including GDP-fucose and GDP-mannose, are applicable researchgate.netnih.govgoogle.com.

The synthesis of this compound often begins with the preparation of the modified sugar precursor, 2-deoxy-2-fluoro-mannose or its phosphorylated derivative, 2-deoxy-2-fluoro-mannose-1-phosphate nih.govnih.gov. These precursors can be synthesized through chemical routes. Once the fluorinated sugar phosphate is obtained, it can be coupled with GTP enzymatically using a guanylyltransferase to form this compound nih.gov.

Studies investigating the interaction of this compound with enzymes that typically bind GDP-mannose provide insights into how modifications to the sugar moiety affect enzyme recognition. For example, this compound has been shown to act as an inhibitor of GDP-mannose:dolichyl-phosphate mannosyltransferase, an enzyme involved in protein glycosylation nih.govdoi.org. This indicates that the enzyme can accommodate the 2-fluoro modification, although the binding affinity might be altered compared to the natural substrate. The apparent Ki for this compound in this context was determined to be 15 µM nih.govdoi.org. This research highlights the importance of the sugar's hydroxyl groups, as modifications at different positions can significantly impact enzyme-substrate interactions nih.govdoi.org.

Chemoenzymatic Synthesis Methodologies

Chemoenzymatic synthesis combines the strengths of both chemical and enzymatic methods, offering a versatile route for synthesizing complex molecules like modified nucleotide sugars nih.govtaylorfrancis.comfrontiersin.org. This approach typically involves using chemical synthesis to prepare the modified sugar or sugar phosphate precursor, which may be challenging to produce enzymatically, followed by an enzymatic step to form the nucleotide sugar.

For this compound, a chemoenzymatic strategy could involve the chemical synthesis of 2-deoxy-2-fluoro-mannose-1-phosphate from 2-deoxy-2-fluoro-mannose. Subsequently, this chemically synthesized sugar phosphate is used as a substrate in an enzymatic reaction with GTP, catalyzed by a suitable guanylyltransferase, to yield this compound. This approach leverages the precision of chemical synthesis for introducing the fluorine atom and the stereospecificity of enzymes for forming the phosphodiester bond. Chemoenzymatic methods have proven effective for the synthesis of a variety of nucleotide sugar analogues, expanding the range of these molecules available for research frontiersin.org.

Radiosynthesis for Isotopic Labeling in Mechanistic Studies

Radiosynthesis is a specialized technique used to incorporate radioactive isotopes (such as 3H or 14C) into molecules like this compound. These isotopically labeled compounds are invaluable for tracing metabolic pathways, studying enzyme kinetics and mechanisms, and quantifying molecular interactions in biological systems researchgate.net.

The radiosynthesis of this compound would involve using a radioactively labeled precursor in either an enzymatic or chemoenzymatic synthesis route. For example, one could use [3H]GTP or a radioactively labeled 2-deoxy-2-fluoro-mannose derivative as a starting material. While specific detailed protocols for the radiosynthesis of this compound were not extensively found in the search results, the general principles for synthesizing other radiolabeled nucleotide sugars would apply. The incorporation of isotopes into fluorinated sugars is a known technique, as exemplified by the widespread use of [18F]FDG in medical imaging chromtech.net.auwikipedia.org. Radiosynthetic procedures require specialized expertise and infrastructure to handle radioactive materials safely and effectively.

Enzymatic Interaction and Mechanistic Studies of Gdp 2fman

Inhibition Kinetics and Apparent Ki Determination for Glycosyltransferases

GDP-2FMan has been investigated for its inhibitory effects on various glycosyltransferases. Kinetic studies are crucial for understanding the potency and nature of this inhibition. The apparent inhibition constant (Ki) is a key parameter determined in these studies, reflecting the inhibitor's affinity for the enzyme.

Specificity with GDP-Mannose:Dolichyl-Phosphate Mannosyltransferase (EC 2.4.1.83)

A primary target of this compound is GDP-mannose:dolichyl-phosphate mannosyltransferase (EC 2.4.1.83), also known as dolichyl-phosphate β-D-mannosyltransferase or Dol-P-Man synthase. This enzyme catalyzes the transfer of a mannose residue from GDP-mannose to dolichyl phosphate (B84403) (Dol-P), forming dolichyl β-D-mannosyl phosphate (Dol-P-Man). This is a crucial step in the biosynthesis of lipid-linked oligosaccharides, which are essential precursors for N-linked glycosylation of proteins in the endoplasmic reticulum nih.govqmul.ac.ukcreative-enzymes.com.

Studies using microsomal membranes from chick embryo cells have shown that this compound acts as an inhibitor of Dol-P-Man synthesis catalyzed by EC 2.4.1.83 doi.orgnih.gov. The apparent Ki for this compound against this enzyme was determined to be 15 µM doi.orgnih.gov. For comparison, the Michaelis constant (Km) for the natural substrate, GDP-Man, was found to be 0.52 µM, and the Ki for GDP was 56 µM in the same system doi.orgnih.gov. These values indicate that this compound is a more potent inhibitor than GDP, but the enzyme has a significantly higher affinity for its natural substrate, GDP-Man doi.orgnih.gov.

Comparative Analysis with Other Mannose Analogues

The inhibitory potency of this compound against EC 2.4.1.83 has been compared to that of other guanosine (B1672433) diphosphate (B83284) esters of mannose analogues with modifications at different positions of the mannose sugar. These analogues include GDP-2-deoxy-D-glucose (GDP-2dGlc), GDP-3-deoxy-D-mannose (GDP-3dMan), GDP-4-deoxy-D-mannose (GDP-4dMan), and GDP-6-deoxy-D-mannose (GDP-6dMan) doi.orgnih.gov.

Comparative kinetic studies revealed a range of inhibitory efficiencies among these analogues. The apparent Ki values observed were: GDP-6dMan (0.40 µM), GDP-3dMan (1.0 µM), GDP-2dGlc (1.3 µM), GDP-4dMan (3.1 µM), and this compound (15 µM) doi.orgnih.gov.

The following table summarizes the apparent Ki values for this compound and other mannose analogues against EC 2.4.1.83:

| Compound | Apparent Ki (µM) |

| GDP-6dMan | 0.40 ± 0.15 |

| GDP-3dMan | 1.0 ± 0.1 |

| GDP-2dGlc | 1.3 ± 0.2 |

| GDP-4dMan | 3.1 ± 0.1 |

| This compound | 15 ± 0 |

| GDP (Inhibitor) | 56 ± 2 |

| GDP-Man (Substrate) | Km = 0.52 ± 0.02 |

This comparative analysis indicates that modifications at different positions of the mannose ring have varying impacts on the inhibitory potency against EC 2.4.1.83. This compound, with a fluorine substitution at the C-2 position, is a less potent inhibitor compared to the deoxy analogues tested, particularly GDP-6dMan, GDP-3dMan, and GDP-2dGlc doi.orgnih.gov.

Molecular Mechanisms of Enzyme Inhibition by this compound

The mechanism by which this compound inhibits glycosyltransferases, particularly EC 2.4.1.83, involves interference with the normal enzymatic reaction and potentially the broader dolichol cycle.

Interference with Dolichol Cycle Intermediates

The dolichol cycle is a series of membrane-associated reactions responsible for the synthesis of the oligosaccharide precursor (Glc3Man9GlcNAc2-PP-Dol) used in N-linked glycosylation nih.govresearchgate.net. EC 2.4.1.83 catalyzes the first mannosylation step in this cycle, transferring mannose from GDP-Man to Dol-P to form Dol-P-Man nih.govqmul.ac.ukcreative-enzymes.com.

This compound inhibits the synthesis of Man(GlcNAc)2-PP-Dol from (GlcNAc)2-PP-Dol and GDP-Man in cell-free systems nih.gov. Furthermore, the presence of this compound can lead to a "trapping" of Dol-P as 2FMan-P-Dol nih.gov. This occurs because while this compound can interact with EC 2.4.1.83, the resulting 2FMan-P-Dol may not be efficiently utilized by subsequent enzymes in the dolichol pathway, effectively sequestering Dol-P and hindering the synthesis of the normal lipid-linked oligosaccharide nih.gov. This interference with the availability and utilization of dolichol cycle intermediates is a key aspect of this compound's inhibitory mechanism.

Proposed Dissociative Mechanisms in Glycosyl Hydrolases (by analogy)

While this compound is an inhibitor of glycosyltransferases, insights into potential mechanistic aspects can sometimes be drawn by analogy from studies of fluorinated sugar analogues with glycosyl hydrolases. Glycosyl hydrolases cleave glycosidic bonds, often employing either retaining or inverting mechanisms. Fluorine substitution at certain positions of a sugar can influence the catalytic mechanism of these enzymes.

For instance, 2-deoxy-2-fluoro glycosides have been used to probe the mechanisms of retaining glycosyl hydrolases, which typically involve a covalent glycosyl-enzyme intermediate soton.ac.uk. The presence of a fluorine at the C-2 position can impact the stability of intermediates or transition states during hydrolysis. In some cases, fluorinated sugars can act as mechanism-based inhibitors, leading to the formation of stable covalent adducts with the enzyme soton.ac.uk.

Although EC 2.4.1.83 is a glycosyltransferase and its mechanism differs from glycosyl hydrolases, studies on how fluorinated sugars interact with the active sites of related glycosyl-processing enzymes can provide analogous insights into the potential influence of the 2-fluoro group in this compound on enzyme binding and catalysis. For example, the electronegativity and size of fluorine compared to a hydroxyl group can affect hydrogen bonding patterns and steric interactions within the enzyme's active site, potentially influencing substrate recognition and transition state stabilization. However, it is crucial to note that applying mechanistic insights directly from glycosyl hydrolases to glycosyltransferases requires careful consideration of the fundamental differences in their catalytic reactions.

Substrate Specificity and Enzyme Recognition Determinants

The interaction of this compound with EC 2.4.1.83 and other glycosyltransferases provides information about the substrate specificity of these enzymes and the key determinants for recognition. The comparative analysis with other mannose analogues highlights the importance of specific hydroxyl groups on the mannose ring for enzyme binding and catalysis doi.orgnih.gov.

The finding that this compound (with a fluorine at C-2) is a less potent inhibitor than deoxy analogues at C-3, C-4, and C-6 suggests that the C-2 hydroxyl group of mannose may play a less critical role in enzyme-substrate recognition or catalysis compared to other hydroxyls doi.orgnih.gov. Conversely, the relatively lower Ki values for analogues like GDP-6dMan and GDP-3dMan indicate that the hydroxyl groups at these positions are more important for optimal interaction with the enzyme doi.orgnih.gov. The 4-hydroxyl group appears to be a particularly important determinant for enzyme-substrate recognition in EC 2.4.1.83 doi.orgnih.gov.

These studies on this compound and its analogues contribute to a better understanding of the structural requirements for substrates and inhibitors of mannosyltransferases, which is valuable for the rational design of more potent and specific inhibitors for research or potential therapeutic applications.

Role in Trapping Metabolic Intermediates

Guanosine diphosphate 2-deoxy-2-fluoromannose (this compound) is a synthetic analog of GDP-mannose that has proven valuable in dissecting the mechanisms of protein glycosylation, particularly concerning the dolichol cycle. Research utilizing this compound has shed light on how this modified sugar nucleotide can interfere with normal metabolic processes by acting as a trapping agent for key lipid intermediates.

Studies conducted in cell-free systems have demonstrated that this compound can effectively inhibit the formation of essential lipid-linked oligosaccharides, such as mannosylphosphoryldolichol (Man-P-Dol). researchgate.net This inhibition occurs because this compound serves as an alternative substrate for glycosyltransferases that would normally utilize GDP-mannose to transfer a mannosyl residue to dolichol phosphate (Dol-P). researchgate.net Instead of forming the natural product Man-P-Dol, the enzyme catalyzes the formation of 2FMan-P-Dol. researchgate.net

Biological and Cellular Impact of Gdp 2fman in Glycosylation Pathways

Perturbation of N-Glycosylation Pathway Flux

The N-glycosylation pathway, a vital protein modification process occurring in the endoplasmic reticulum (ER), involves the assembly of a large oligosaccharide precursor on a dolichol lipid carrier before its transfer to nascent proteins. This intricate pathway relies on the availability and proper utilization of nucleotide sugars, including UDP-GlcNAc and GDP-Man nih.govcenmed.comsigmaaldrich.com. GDP-2FMan has been shown to interfere with this pathway, specifically at early stages of lipid-linked oligosaccharide assembly drugbank.comwikipedia.org.

Inhibition of Oligosaccharide-Lipid Assembly

A key mechanism by which this compound perturbs N-glycosylation is through the inhibition of oligosaccharide-lipid assembly. Studies have demonstrated that this compound can directly inhibit the synthesis of Man(GlcNAc)2-PP-Dol from (GlcNAc)2-PP-Dol and GDP-Man drugbank.com. This step is catalyzed by mannosyltransferases that utilize GDP-Man as the mannosyl donor. The presence of the fluorine atom at the C-2 position of the mannose analogue within this compound interferes with the enzymatic transfer of mannose, effectively blocking the elongation of the lipid-linked oligosaccharide chain drugbank.commetabolomicsworkbench.org. Furthermore, this compound has been observed to cause a trapping of Dol-P as 2FMan-P-Dol, further impacting the availability of the lipid carrier required for oligosaccharide assembly drugbank.com.

Accumulation of Lipid-Linked Oligosaccharide Precursors

The inhibition of oligosaccharide-lipid assembly by this compound leads to a downstream consequence: the accumulation of truncated lipid-linked oligosaccharide precursors. Research has shown that in cells treated with 2FMan (which is metabolized to this compound), low-molecular-weight, lipid-linked oligosaccharides accumulate drugbank.com. This accumulation is a direct result of the block in the normal progression of oligosaccharide assembly on the dolichol carrier, where the pathway is halted at earlier intermediates due to the inhibitory action of this compound on mannosyltransferases nih.govsigmaaldrich.comdrugbank.com.

Modulation of Glycan Biosynthesis and Remodeling

While this compound primarily impacts the initial synthesis of N-glycans in the ER, disruptions at this stage can indirectly modulate downstream glycan biosynthesis and remodeling events that occur in the Golgi apparatus. The availability of the complete precursor oligosaccharide entering the Golgi influences the subsequent processing by glycosidases and glycosyltransferases, which trim and elaborate the glycan structures h-its.org. By limiting the supply of the full-length precursor, this compound can lead to altered glycan profiles on proteins that do get glycosylated, potentially resulting in an increase in truncated or aberrant glycan structures nih.gov. The broader field of glycan biosynthesis and remodeling involves a complex interplay of enzymes and nucleotide sugar availability, and interference at an early step by compounds like this compound can have cascading effects on the final glycan structures lipidmaps.orgnih.govnih.govguidetopharmacology.org.

Broader Implications for Mannosylation Events

GDP-mannose is a central donor substrate not only for N-glycosylation but also for other vital mannosylation events, including O-mannosylation and the synthesis of glycosylphosphatidylinositol (GPI) anchors nih.gov. Since this compound is an analogue of GDP-mannose and acts as an inhibitor of mannosyltransferases that utilize GDP-mannose glycosmos.orgwikimedia.orgnih.gov, its impact extends beyond N-glycosylation.

Specifically, this compound has been shown to inhibit GDP-mannose:dolichyl-phosphate mannosyltransferase (DPMS) glycosmos.org, an enzyme crucial for synthesizing Dol-P-Man, which is required for later mannose additions in N-glycosylation and for the synthesis of Dol-P-Man-dependent glycans found in O-mannosylation and GPI anchor biosynthesis nih.govwikimedia.org. The kinetic data presented below illustrates the inhibitory potential of this compound compared to the natural substrate, GDP-Man.

| Compound | Target Enzyme | Apparent Ki (µM) | Km (µM) (for GDP-Man) | Reference |

| This compound | GDP-mannose:dolichyl-phosphate mannosyltransferase | 15 ± 0 | 0.52 ± 0.02 | glycosmos.org |

| GDP-6dMan | GDP-mannose:dolichyl-phosphate mannosyltransferase | 0.40 ± 0.15 | 0.52 ± 0.02 | glycosmos.org |

| GDP-3dMan | GDP-mannose:dolichyl-phosphate mannosyltransferase | 1.0 ± 0.1 | 0.52 ± 0.02 | glycosmos.org |

| GDP-2dGlc | GDP-mannose:dolichyl-phosphate mannosyltransferase | 1.3 ± 0.2 | 0.52 ± 0.02 | glycosmos.org |

| GDP-4dMan | GDP-mannose:dolichyl-phosphate mannosyltransferase | 3.1 ± 0.1 | 0.52 ± 0.02 | glycosmos.org |

| GDP | GDP-mannose:dolichyl-phosphate mannosyltransferase | 56 ± 2 | 0.52 ± 0.02 | glycosmos.org |

Data derived from studies on chick embryo cell microsomal membranes. glycosmos.org

This data indicates that this compound is a less potent inhibitor of DPMS compared to some other GDP-sugar analogues like GDP-6dMan, GDP-3dMan, GDP-2dGlc, and GDP-4dMan, but it still exhibits inhibitory activity glycosmos.org. The interference with DPMS activity and other mannosyltransferases that utilize GDP-Man suggests that this compound can broadly impact various mannosylation events, potentially affecting the synthesis of O-linked glycans, GPI anchors, and other mannose-containing glycoconjugates uni.lunih.govwikimedia.orgwikipedia.orgfishersci.ca. The extent of this broader impact depends on the specificity of this compound for different mannosyltransferases and the relative reliance of various pathways on the GDP-Man pool.

Structural Biology of Gdp 2fman and Its Enzyme Complexes

Co-crystallography and Structural Elucidation of Enzyme-GDP-2FMan Complexes

Structural biology techniques, particularly X-ray crystallography, are crucial for elucidating the precise interactions between enzymes and their ligands at atomic resolution. While numerous crystal structures of enzymes in complex with the natural substrate, GDP-mannose, have been determined pdbj.orgnih.govrcsb.org, published co-crystal structures specifically featuring GDP-2FMan bound to enzymes appear less common in the readily available literature.

Studies involving fluorinated sugar nucleotides, including those related to this compound, often utilize these analogues to probe enzyme mechanisms or as potential inhibitors researchgate.netresearchgate.netnih.govacs.org. The fluorine atom, being a bioisostere for a hydroxyl group but with distinct electronic properties and lacking the ability to act as a hydrogen bond donor, can provide insights into the role of the 2-hydroxyl group of mannose in enzyme binding and catalysis.

The structural elucidation of enzyme complexes with GDP-mannose provides a foundational understanding of how the guanosine (B1672433) diphosphate (B83284) moiety and the mannose sugar are accommodated within the enzyme's active site. For instance, crystal structures of GDP-mannose pyrophosphorylase (GMPase) in complex with GDP-mannose have revealed detailed interactions with the product, showing hydrogen bonds between the guanine (B1146940) base and enzyme residues, as well as interactions with the mannose sugar and the pyrophosphate group nih.gov. Similarly, structures of mannosyltransferases with GDP-mannose illustrate the binding pocket for the nucleotide sugar donor pdbj.org. These structures serve as essential models for predicting and understanding the potential binding modes of this compound.

The absence of readily available direct co-crystal structures of enzyme-GDP-2FMan complexes in the initial search results highlights a potential area for further research. Such structures would provide definitive information on how the 2-fluoro substitution impacts the precise positioning and interactions of the analogue within the active site compared to the natural substrate.

Active Site Interactions and Conformational Changes Induced by this compound Binding

Binding of a substrate or analogue like this compound to an enzyme's active site involves specific interactions between the ligand and amino acid residues. These interactions typically include hydrogen bonds, salt bridges, van der Waals forces, and pi-pi stacking interactions with aromatic residues, particularly with the guanine base. Based on structures with GDP-mannose, key residues in the active site are involved in recognizing the guanosine moiety, the pyrophosphate group, and the sugar ring pdbj.orgnih.gov.

The substitution of the 2-hydroxyl group with fluorine in this compound can alter the hydrogen bonding network within the active site. While fluorine can act as a hydrogen bond acceptor, it cannot serve as a donor, potentially affecting interactions with residues that would normally hydrogen bond with the 2-hydroxyl of mannose. This alteration can influence the binding affinity and orientation of the ligand.

Ligand binding can also induce conformational changes in enzymes, a phenomenon known as induced fit researchgate.netplos.org. These changes can be crucial for aligning catalytic residues, creating or refining acceptor binding sites, and facilitating the catalytic reaction researchgate.netnih.gov. Studies on various enzymes show that nucleotide binding, including GDP and GTP, can lead to significant conformational shifts, particularly in flexible regions or "switch" regions near the binding site nih.govnih.govresearchgate.netembopress.orgnih.gov.

While direct evidence for conformational changes induced specifically by this compound binding is limited in the search results, it is reasonable to infer that its interaction with enzymes would likely induce conformational adjustments similar to, or subtly different from, those caused by GDP-mannose. The nature and extent of these changes would depend on the specific enzyme and how the 2-fluoro modification is accommodated within the active site. Altered interactions due to the fluorine could lead to different conformational states compared to the natural substrate, potentially impacting catalytic activity or leading to inhibitory effects nih.gov.

Comparison with Natural Substrate Binding Modes

For instance, in the structure of Mycobacterium smegmatis PimA in complex with GDP-mannose, the GDP-mannose is located in the active site, consistent with GT-B glycosyltransferases pdbj.org. The mannose sugar makes specific contacts within the binding pocket. Similarly, in Arabidopsis thaliana GMPase, the mannose moiety of GDP-mannose forms hydrogen bonds with specific amino acid residues nih.gov.

These altered interactions can affect the binding affinity of this compound compared to GDP-mannose and influence the efficiency of any potential enzymatic reaction. Studies using fluorinated sugar analogues have shown that while they can be recognized by enzymes, they may exhibit lower turnover rates or redirect enzyme activity nih.govacs.org. The precise differences in binding mode can often only be definitively determined through direct co-crystallography of the enzyme with this compound.

Role of Divalent Cations in Binding and Catalysis

Many enzymes that utilize nucleotide sugars, including those involved with GDP-mannose, require divalent cations for activity researchgate.netresearchgate.net. These cations, commonly Mg²⁺ or Mn²⁺, often play crucial roles in nucleotide binding, orienting the phosphate (B84403) groups, stabilizing the transition state, or facilitating the catalytic reaction drugbank.comnih.govubc.canih.gov.

In enzymes that bind GDP-mannose, divalent cations are typically coordinated by the phosphate groups of the nucleotide sugar and by conserved acidic residues within the enzyme's active site nih.gov. For example, the GDP-mannose glycosyl hydrolase requires one divalent cation for activity, and its crystal structure with Mg²⁺ and GDP shows the cation's involvement in the active site drugbank.comnih.gov. Similarly, mannosyltransferases from Aspergillus niger require Mn²⁺ or Mg²⁺ for activity, with different cations affecting kinetic parameters like Km researchgate.netresearchgate.net. Crystal structures of Arabidopsis thaliana GMPase also show the presence of ligands, although the direct coordination of a divalent cation by GDP-mannose in that specific structure is not explicitly detailed in the provided snippets nih.gov. However, nucleotide-binding enzymes frequently utilize divalent cations for proper function nih.gov.

Studies investigating the interaction of enzymes with this compound would typically be conducted in the presence of the required divalent cation to ensure proper enzyme folding and active site formation. Analyzing the effect of different divalent cations on the binding of this compound and the resulting enzyme activity (or inhibition) can provide further insights into the role of the cation in the interaction with this nucleotide sugar analogue.

Methodological Advancements in Gdp 2fman Research

In Vitro Enzymatic Assay Development and Optimization

In vitro enzymatic assays are fundamental tools for studying the activity of enzymes involved in the synthesis or modification of GDP-2FMan or those that utilize it as a substrate. These assays provide a controlled environment to dissect enzyme kinetics, substrate specificity, and the effects of inhibitors or activators. databiotech.co.ilwuxibiology.com Developing and optimizing these assays for enzymes related to this compound metabolism is crucial for obtaining accurate and reliable data.

Optimization typically involves determining optimal conditions for enzyme activity, such as pH, temperature, substrate concentration, and cofactor requirements. Various detection methods can be employed, including spectrophotometric, fluorometric, or radiometric approaches, depending on the nature of the reaction and available reagents. For instance, a spectrophotometric assay to monitor the formation of a product like d-Glc-1-P from a GDP-sugar substrate can be coupled with downstream enzymatic reactions that produce a detectable signal, such as the reduction of NAD+ to NADH, measurable by UV absorbance at 340 nm. nih.gov

Assay development also includes ensuring specificity and sensitivity. This might involve using highly pure enzyme preparations and carefully selecting substrates and detection reagents to minimize background noise and interference. High-throughput screening formats, often in multi-well plates, are commonly developed to enable rapid testing of multiple conditions or compounds. wuxibiology.combellbrooklabs.com The Transcreener® GDP FI Assay, for example, is a fluorescence intensity-based method designed to detect GDP produced from GTP-converting enzymes, which could potentially be adapted or provide a basis for assays involving enzymes that interact with this compound. bellbrooklabs.com This assay offers benefits like accommodating a range of GTP concentrations and providing good data quality even at low substrate conversion. bellbrooklabs.com

Cell-Free System Applications for Glycosylation Pathway Analysis

Cell-free systems offer a simplified and highly modular platform to investigate and engineer glycosylation pathways outside the complexity of living cells. nih.govresearchgate.net These systems are particularly valuable for studying the enzymes involved in nucleotide sugar biosynthesis and utilization, including those potentially interacting with this compound. By reconstituting specific enzymatic steps or entire pathways in a controlled in vitro environment, researchers can gain detailed insights into reaction mechanisms, enzyme kinetics, and pathway regulation. nih.gov

Cell-free systems can be used to synthesize nucleotide sugars and glycoconjugates, facilitating the study of glycan assembly and modification. nih.govresearchgate.net They allow for the precise control of substrate concentrations and the easy manipulation of reaction components, which is challenging in cell-based systems. nih.gov This control is essential for dissecting the roles of individual enzymes within a pathway and for engineering novel glycosylation routes. nih.gov For example, cell-free platforms have been developed for the modular construction and screening of biosynthetic pathways yielding diverse N-linked glycans. researchgate.net These systems can utilize cell-free synthesized glycosyltransferases and allow for the assembly and analysis of complex glycosylation pathways in vitro. researchgate.net

While much progress has been made in reconstituting glycoprotein (B1211001) biosynthesis in cell-free environments, including using recombinant oligosaccharyltransferases, applying these systems to synthesize full-length glycoproteins with various glycan types remains an active area of research. nih.gov However, cell-free synthetic glycobiology represents a promising set of tools for accelerating basic glycoscience research and its applications. nih.gov

Chromatographic and Spectroscopic Techniques for Metabolite Analysis

Chromatographic and spectroscopic techniques are indispensable for the identification, separation, and quantification of metabolites, including nucleotide sugars like this compound, within complex biological samples. ijpsjournal.comnih.govfrontlinegenomics.com These methods enable researchers to analyze metabolic profiles, track changes in metabolite levels under different conditions, and elucidate the structures of novel compounds.

High-Performance Liquid Chromatography (HPLC) is widely used for separating nucleotide sugars based on their physicochemical properties. ijpsjournal.comfrontlinegenomics.com When coupled with Mass Spectrometry (MS), HPLC-MS (LC-MS) provides a powerful tool for both separating and identifying metabolites with high sensitivity and specificity. nih.govfrontlinegenomics.com LC-MS is particularly suitable for analyzing complex and non-volatile molecules. frontlinegenomics.com

Gas Chromatography-Mass Spectrometry (GC-MS) is another crucial technique, although it typically requires chemical derivatization of metabolites to increase their volatility. thermofisher.comazolifesciences.com GC-MS is effective for analyzing volatile and thermally stable compounds and offers high chromatographic separation power and reproducible fragmentation patterns, which aid in compound identification using spectral libraries. thermofisher.comazolifesciences.com

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about metabolites and can be used for both targeted and untargeted metabolomics analysis. frontlinegenomics.com NMR measures the chemical shifts of atomic nuclei, offering insights into the molecular environment and structure of analytes. frontlinegenomics.com

The integration of chromatographic separation with mass spectrometry (e.g., LC-MS, GC-MS) is particularly powerful, providing comprehensive insights into both the qualitative and quantitative aspects of metabolites. ijpsjournal.comnih.gov These techniques are essential for monitoring the levels of this compound and related metabolites in biological systems and for analyzing the products of enzymatic reactions in vitro.

Genetic Engineering Approaches for Enzyme Expression and Manipulation

Genetic engineering techniques are fundamental for studying the enzymes involved in this compound metabolism and the pathways it participates in. These approaches allow for the manipulation of gene expression, the creation of genetically modified organisms or cell lines, and the production of recombinant enzymes. thermofisher.comopentextbc.cauomustansiriyah.edu.iq

Techniques such as gene cloning, PCR amplification, and the use of restriction enzymes and vectors are central to genetic engineering. thermofisher.comopentextbc.cauomustansiriyah.edu.iq These methods enable researchers to isolate, modify, and insert genes of interest into host organisms or expression systems. thermofisher.comopentextbc.cauomustansiriyah.edu.iq For studying enzymes related to this compound, this might involve cloning the gene encoding a relevant enzyme and introducing it into a suitable expression system to produce the protein for further study.

Genetic manipulation can also involve techniques like CRISPR-Cas9 for precise genome editing, allowing researchers to modify specific genes involved in glycosylation pathways or nucleotide sugar metabolism. thermofisher.com This can be used to create knockout or knock-in cell lines to study the functional consequences of altered enzyme expression or activity. nih.gov Synthetic biology approaches, which combine engineering principles with biology, are also employed to design and construct new biological systems, including engineered metabolic pathways. thermofisher.com

By manipulating the genes encoding enzymes that synthesize, transport, or utilize this compound, researchers can investigate their roles in cellular processes and potentially engineer cells or organisms with altered glycosylation profiles.

Recombinant Enzyme Production for Mechanistic Studies

The production of recombinant enzymes is a critical application of genetic engineering for conducting detailed mechanistic studies of enzymes interacting with this compound. nih.govopenaccessjournals.combioline.org.br Recombinant DNA technology allows for the overexpression and purification of specific enzymes in various host systems, such as Escherichia coli, insect cells, or mammalian cells. nih.govopenaccessjournals.comnih.gov

Producing recombinant enzymes in sufficient quantities and purity is essential for in vitro enzymatic assays, structural studies, and understanding their catalytic mechanisms. nih.govnih.gov Expression vectors are designed to facilitate high-level transcription and translation of the target gene in the chosen host. uomustansiriyah.edu.iq Purification techniques, such as affinity chromatography, are then used to isolate the recombinant protein from the host cell lysate. mdpi.com

Recombinant enzyme production enables researchers to study enzyme kinetics, determine substrate binding affinities, identify active site residues through mutagenesis, and investigate the effects of post-translational modifications. wuxibiology.combioline.org.br For enzymes involved in this compound metabolism, recombinant production allows for focused studies on how these enzymes synthesize, cleave, or transfer the 2F-mannose moiety. This detailed understanding of enzyme mechanisms is vital for both basic research and potential applications, such as the development of enzyme inhibitors or engineered pathways.

Isotopic Labeling and Tracing in Metabolic Pathways

Isotopic labeling and tracing are powerful techniques used to track the flow of atoms through metabolic pathways, providing dynamic insights into cellular metabolism. bitesizebio.comnih.gov By using substrates labeled with stable isotopes (e.g., 13C, 15N, 2H) or radioisotopes (e.g., 14C, 3H), researchers can follow the metabolic fate of these labeled atoms and quantify metabolic fluxes. bitesizebio.comnih.govsymeres.comucla.edu

In the context of this compound research, isotopic tracing can be used to study the biosynthesis of this nucleotide sugar analog and the pathways it feeds into. By providing cells or organisms with labeled precursors, such as labeled mannose or guanosine (B1672433), researchers can track the incorporation of the label into this compound and its downstream products. mdpi.com This helps to identify the metabolic routes involved in its synthesis and turnover.

Analysis of isotopically labeled metabolites is typically performed using mass spectrometry, which can distinguish between molecules containing different isotopes based on their mass-to-charge ratio. nih.govbitesizebio.comnih.govmdpi.com By measuring the enrichment of isotopes in specific metabolites over time, researchers can determine reaction rates and pathway activities. nih.govmdpi.com

Isotopic tracing experiments require careful experimental design, including selecting appropriate isotopes, labeling durations, and analytical methods. bitesizebio.comucla.edu The minimum labeling duration depends on the metabolic pathway being studied, with some pathways reaching isotopic steady-state within minutes while others take hours or days. ucla.edu Sample preparation protocols, such as rapid quenching of metabolism and efficient metabolite extraction, are also crucial for accurate results. frontlinegenomics.comucla.edu

Isotopic tracing studies have been successfully applied to investigate nucleotide sugar metabolism in various systems, including pluripotent stem cells, providing insights into how different metabolic pathways converge in the synthesis of nucleotide sugars. mdpi.com Applying these techniques to this compound research can help to unravel its metabolic origins and its role in glycosylation and other cellular processes.

Future Directions and Translational Research Perspectives

Development of Next-Generation Glycosylation Modulators based on GDP-2FMan Scaffolds

The core structure of this compound provides a compelling foundation for the design and synthesis of novel glycosylation modulators. As an analog of GDP-Man, a crucial donor substrate for numerous mannosyltransferases, this compound can compete with the natural substrate or be incorporated into glycans, leading to altered structures and inhibited pathway flux nih.gov. Research has shown that 2-deoxy-2-fluoro-D-mannose (2FMan), which is metabolized into this compound, can inhibit the dolichol cycle of protein glycosylation nih.gov. Specifically, this compound has been shown to inhibit the synthesis of Man(GlcNAc)2-PP-Dol from (GlcNAc)2-PP-Dol and GDP-Man nih.gov. This inhibitory activity highlights the potential of the 2-fluoromannose modification within the GDP-sugar context to disrupt specific glycosyltransferase activities.

Future research can leverage the this compound scaffold to synthesize libraries of analogs with modifications at different positions of the guanosine (B1672433) diphosphate (B83284) or the fluoromannose moiety. These modifications could aim to enhance specificity towards particular mannosyltransferases, improve cellular uptake, or increase metabolic stability. By systematically altering the structure, researchers can explore the structure-activity relationships governing the interaction of these analogs with glycosylation enzymes, paving the way for the development of more potent and selective inhibitors or modulators with potential therapeutic applications. The known inhibitory effects on pathways like GPI anchor synthesis further underscore the potential for developing targeted interventions based on this scaffold researchgate.net.

Applications in Systems Glycobiology and Metabolic Engineering

This compound is a valuable tool within the interconnected fields of systems glycobiology and metabolic engineering, offering means to probe and manipulate the complex networks of glycosylation. Systems glycobiology seeks to understand the entire glycome and the pathways that produce it in a holistic manner, while metabolic engineering aims to rationally design and modify cellular pathways for desired outcomes nih.govnih.govresearchgate.net.

Engineering Glycosylation Pathways for Desired Outcomes

Understanding how this compound interferes with specific glycosylation steps provides critical insights for engineering these pathways. By identifying the enzymes and reactions most sensitive to inhibition by this compound, researchers can pinpoint key control points within the glycosylation machinery nih.gov. This knowledge can then be applied to rationally engineer cell lines or organisms to produce glycoproteins with desired glycan structures. For instance, if this compound strongly inhibits a specific mannosyltransferase responsible for adding a particular mannose residue, this enzyme could be targeted for genetic knockdown or overexpression, or alternative metabolic strategies could be explored to alter the availability of natural substrates mdpi.comfrontiersin.orgresearchgate.netnih.govnih.govnih.gov. The use of sugar analogs like 2FMan has already contributed to understanding and manipulating glycosylation in various systems nih.gov.

Metabolic engineering approaches can involve introducing or removing genes encoding glycosyltransferases, transporters, or enzymes involved in sugar nucleotide biosynthesis to redirect metabolic flux and alter glycan profiles mdpi.comresearchgate.netnih.govnih.gov. Studying the effects of this compound in these engineered systems can help validate the intended pathway modifications and reveal unexpected compensatory mechanisms, contributing to the iterative design process in metabolic engineering.

Leveraging this compound as a Tool for Pathway Probing

This compound serves as a powerful chemical probe to dissect the intricacies of glycosylation pathways. Its ability to act as a specific inhibitor of certain mannosyltransferase reactions allows researchers to interrupt the pathway at defined points and analyze the consequences nih.gov. This can help in determining the sequence of enzymatic steps, identifying essential enzymes, and understanding the flow of intermediates.

Studies using this compound in cell-free systems or permeabilized cells have been instrumental in elucidating the specific reactions it inhibits, such as the synthesis of Man(GlcNAc)2-PP-Dol nih.gov. By observing the accumulation of upstream intermediates and the depletion of downstream products upon treatment with this compound, researchers can map the pathway and identify bottlenecks. This probing capability is essential for building accurate models of glycosylation pathways within the framework of systems glycobiology, allowing for better prediction of how genetic or environmental changes will impact the final glycan structures nih.gov.

Advancements in High-Throughput Screening for Glycosylation Modulators

The development of high-throughput screening (HTS) methodologies is crucial for accelerating the discovery of new glycosylation modulators, including those based on the this compound scaffold. HTS allows for the rapid evaluation of large libraries of compounds or genetic perturbations for their effects on glycosylation nih.govnih.govsartorius.comamericanpharmaceuticalreview.com.

Assays can be designed to screen for compounds that mimic or enhance the inhibitory effects of this compound on specific enzymes, such as mannosyltransferases. These might involve in vitro enzyme assays coupled with detection methods for substrate consumption or product formation, or cell-based assays that monitor changes in glycan structures or functions nih.govnih.govsartorius.com. Techniques such as fluorescence-based assays, mass spectrometry, and lectin binding assays can be adapted for HTS to analyze glycan profiles or detect the activity of glycosylation enzymes in a high-throughput format sartorius.comamericanpharmaceuticalreview.com.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.